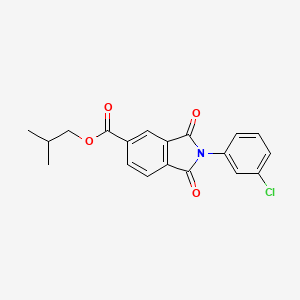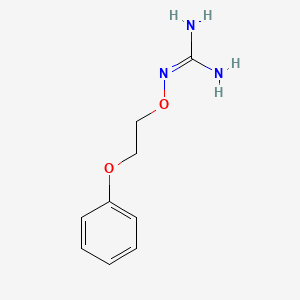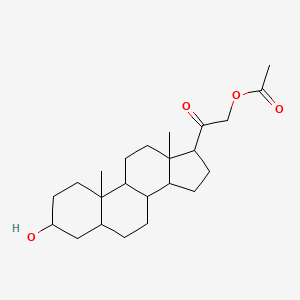![molecular formula C24H18Cl2N2O2 B11996459 (7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)(4-methylphenyl)methanone](/img/structure/B11996459.png)
(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)(4-methylphenyl)methanone is a complex organic compound with the molecular formula C24H18Cl2N2O2 This compound is known for its unique structural features, which include a pyrazolo[1,5-C][1,3]benzoxazine core, substituted with dichloro and phenyl groups
Vorbereitungsmethoden
The synthesis of (7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)(4-methylphenyl)methanone involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrazolo[1,5-C][1,3]benzoxazine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dichloro groups: Chlorination reactions are employed to introduce the dichloro substituents at the desired positions.
Attachment of the phenyl groups: Phenylation reactions are carried out to attach the phenyl groups to the core structure.
Final assembly: The final step involves the coupling of the (4-methylphenyl)methanone moiety to the core structure.
Analyse Chemischer Reaktionen
(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Wissenschaftliche Forschungsanwendungen
(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)(4-methylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation.
Vergleich Mit ähnlichen Verbindungen
(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)(4-methylphenyl)methanone can be compared with other similar compounds, such as:
(7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)(4-methylphenyl)methanone: This compound has a methoxy group instead of a phenyl group, which may result in different chemical and biological properties.
(2-(4-bromophenyl)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)(4-methylphenyl)methanone: The presence of a bromophenyl group introduces additional reactivity and potential biological activity.
(7,9-Dichloro-5-(4-chlorophenyl)-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine): This compound has a chlorophenyl group, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C24H18Cl2N2O2 |
|---|---|
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-14-7-9-16(10-8-14)22(29)24-28-21(13-20(27-28)15-5-3-2-4-6-15)18-11-17(25)12-19(26)23(18)30-24/h2-12,21,24H,13H2,1H3 |
InChI-Schlüssel |
GZYJBBTUDLJBBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996378.png)


![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)


![1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-](/img/structure/B11996408.png)
![ethyl (2E)-2-[3-(acetyloxy)-4-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996415.png)


![3-tert-butyl-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11996449.png)
